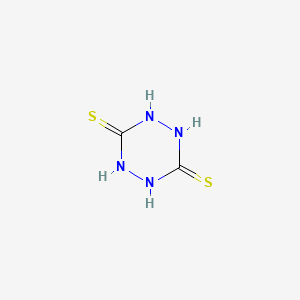

1,2,4,5-Tetrazinane-3,6-dithione

Description

Classification and Structural Features within Tetrazine Chemistry

1,2,4,5-tetrazines are the most stable and extensively studied isomers of the tetrazine family. researchgate.net They are characterized by their electron-deficient nature, a consequence of the four electronegative nitrogen atoms within the aromatic ring. This electron deficiency is a defining feature that governs their reactivity, particularly in cycloaddition reactions.

The introduction of two thione groups at the 3 and 6 positions of the tetrazinane ring in 1,2,4,5-Tetrazinane-3,6-dithione is expected to significantly influence its structural and electronic properties. The carbon-sulfur double bonds (C=S) are known to be longer and weaker than their carbon-oxygen (C=O) counterparts. This can lead to distinct reactivity patterns compared to the corresponding dione (B5365651) analog, 1,2,4,5-tetrazinane-3,6-dione.

It is important to consider the potential for tautomerism in this molecule. The presence of N-H protons and the thione groups allows for the possibility of thione-thiol tautomerism, where a proton can migrate from a nitrogen atom to a sulfur atom, resulting in a thioenol form. The predominant tautomer in the solid state and in solution would depend on various factors, including the solvent and temperature, and would require specific spectroscopic or computational studies to determine.

Table 1: Basic Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₄N₄S₂ |

| Molecular Weight | 148.21 g/mol chemsynthesis.com |

| CAS Number | 36239-33-5 |

| InChI Key | HHSAQSIIYVKIOL-UHFFFAOYSA-N chemspider.com |

Conceptual Significance in Contemporary Chemical Research

While specific research applications for this compound are not widely reported, its structural motifs suggest several areas of potential significance in modern chemistry.

The high nitrogen content of the tetrazine ring is a characteristic feature of high-energy density materials. The thermal decomposition of such compounds can release large amounts of nitrogen gas, a property exploited in the design of energetic materials.

Furthermore, the general class of 1,2,4,5-tetrazines has become a cornerstone of bioorthogonal chemistry. Their exceptionally fast and selective inverse-electron-demand Diels-Alder reactions with strained alkenes and alkynes have enabled the labeling and visualization of biomolecules in living systems. While the reactivity of the dithione derivative in such reactions has not been detailed, it represents an intriguing scaffold for the development of novel bioorthogonal probes. The electronic modifications induced by the thione groups could potentially modulate the reaction kinetics and stability of the resulting adducts.

The presence of the dithione functionality also opens avenues for its use as a ligand in coordination chemistry. The sulfur atoms can act as soft donor sites for metal ions, potentially leading to the formation of novel coordination polymers and metal-organic frameworks with interesting electronic or catalytic properties. The chemistry of heterocyclic dithiones, in general, is a rich area of study, with applications ranging from the synthesis of complex organic molecules to materials science. mdpi.comresearchgate.net

Properties

IUPAC Name |

1,2,4,5-tetrazinane-3,6-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSAQSIIYVKIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383650 | |

| Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36239-33-5 | |

| Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4,5 Tetrazinane 3,6 Dithione and Its Analogues

Condensation Reactions as Primary Synthetic Routes

The formation of the 1,2,4,5-tetrazine (B1199680) ring system often relies on condensation reactions that bring together acyclic precursors. These methods are foundational for creating the dihydro-1,2,4,5-tetrazine scaffold, which can then be oxidized to the corresponding aromatic 1,2,4,5-tetrazine. mdpi.com

Thiocarbohydrazide-Based Condensations

Thiocarbohydrazide (B147625) is a key building block in the synthesis of 1,2,4,5-tetrazinane-3,6-dithione and its derivatives. mdpi.com A significant synthetic route involves the reaction of thiocarbohydrazide with carbon disulfide. researchgate.net For instance, reacting carbon disulfide with hydrazine (B178648) hydrate (B1144303) can produce thiocarbohydrazide, which is then further reacted with substituted benzaldehydes to yield 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thione derivatives through a condensation reaction. researchgate.net

One specific method for creating the 1,2,4,5-tetrazine-3,6-dithione ring involves the reaction of thiocarbohydrazide with bis(carboxymethyl) trithiocarbonate (B1256668) in the presence of sodium hydroxide (B78521). mdpi.com This approach directly yields the cyclic dithione.

Furthermore, thiocarbohydrazide can be condensed with various carbonyl compounds. For example, its reaction with arylpyruvic acids in aqueous ethanol (B145695) leads to the formation of 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones. sapub.org While not a direct synthesis of the tetrazinane-dithione, this demonstrates the versatility of thiocarbohydrazide in forming related heterocyclic structures.

The following table summarizes the condensation reactions involving thiocarbohydrazide:

| Reactants | Product | Reaction Type | Reference |

| Thiocarbohydrazide, Substituted Benzaldehydes | 6-aryl-1,2,4,5-tetrahydro tetrazine-3-thione | Condensation | researchgate.net |

| Thiocarbohydrazide, Bis(carboxymethyl) trithiocarbonate, Sodium Hydroxide | 1,2,4,5-Tetrazine-3,6-dithione | Cyclization | mdpi.com |

| Thiocarbohydrazide, Arylpyruvic Acids | 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones | Condensation | sapub.org |

Utilization of Diverse Precursors in Ring Formation

Beyond thiocarbohydrazide, a variety of other starting materials can be employed to construct the 1,2,4,5-tetrazine ring. The choice of precursor often dictates the substitution pattern of the final product. Important synthons include formamidinium acetate, imidoesters, carbonitriles, imidoyl chlorides, aldehydes, and guanidine (B92328) hydrochloride. mdpi.com

The Pinner synthesis, a method developed in the late 19th century, utilizes the reaction of an iminoester with hydrazine to form an amidrazone. This intermediate then cyclizes in the presence of excess hydrazine to produce dihydro-1,2,4,5-tetrazine derivatives. mdpi.com Aldehydes can also react with hydrazine to form cyclic hexahydro derivatives, which are subsequently oxidized to dihydro-1,2,4,5-tetrazines. mdpi.com

Guanidine hydrochloride serves as another valuable precursor. Its reaction with hydrazine can produce 1,2,3-triaminoguanidine (B12136214) hydrochloride, a key intermediate for further functionalization into various tetrazine derivatives. mdpi.com Dimerization of ethyl diazoacetate in the presence of sodium hydroxide is another method to construct the six-membered 1,2,4,5-tetrazine ring. mdpi.com

Functional Group Interconversions and Derivatization Strategies

Once the this compound core or a related tetrazine is formed, its structure can be further modified through various functional group interconversions and derivatization reactions. These strategies are crucial for fine-tuning the properties of the molecule for specific applications.

Alkylation and Thioether Formation

The thione groups of this compound are reactive sites for alkylation, leading to the formation of thioethers. For example, after the initial formation of the 1,2,4,5-tetrazine-3,6-dithione ring from thiocarbohydrazide and bis(carboxymethyl) trithiocarbonate, the intermediate can be methylated with methyl iodide. mdpi.com The resulting 3,6-bis(methylthio)-1,4-dihydro-1,2,4,5-tetrazine can then be oxidized to yield the aromatic 3,6-bis(methylthio)-1,2,4,5-tetrazine. mdpi.com This S-alkylation is a common strategy to introduce various alkyl or aryl groups onto the sulfur atoms.

The following table details examples of alkylation and thioether formation on the tetrazine core:

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 1,2,4,5-Tetrazine-3,6-dithione intermediate | Methyl iodide | 3,6-bis(methylthio)-1,4-dihydro-1,2,4,5-tetrazine | Methylation | mdpi.com |

| Hydrazinecarbothiohydrazide | 1-Iodododecane | Salt of thiocarbohydrazide | Salt formation for subsequent reaction | mdpi.com |

Halogenation and Cross-Coupling Methods for Structural Elaboration

Halogenated tetrazines are versatile intermediates for further structural modifications via cross-coupling reactions. While direct halogenation of this compound is not commonly reported, the synthesis of halogenated tetrazine derivatives provides a pathway to a wide range of functionalized analogues. For instance, 3-bromo-1,2,4,5-tetrazine (B6174517) derivatives can be synthesized and subsequently used in cross-coupling reactions. mdpi.com

Sonogashira-type cross-coupling reactions have been successfully employed with 3-bromo-6-methyl-1,2,4,5-tetrazine and 3-bromo-6-phenyl-1,2,4,5-tetrazine (B3261920) with terminal alkynes. rsc.org This method provides an efficient route to asymmetrically disubstituted alkyltetrazines. rsc.org The resulting alkynyl products can be further hydrogenated and re-oxidized to produce dialkyl-tetrazines. rsc.org

Nucleophilic Substitution Pathways on the Tetrazine Core

The 1,2,4,5-tetrazine ring, particularly when substituted with good leaving groups, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups onto the tetrazine core. Valuable tetrazine precursors, such as those with chloro or hydrazino groups, can be prepared for further functionalization through nucleophilic substitution. mdpi.com

For example, 3-hydrazinyl-1,2,4,5-tetrazine (B6250222) can be synthesized from alkyl derivatives of 3-(dodecylthio)-1,2,4,5-tetrazine. mdpi.com The hydrazinyl group can then be replaced by other nucleophiles, providing a route to a diverse array of substituted tetrazines.

Expedited and Environmentally Conscious Synthetic Approaches

Modern synthetic chemistry emphasizes the development of rapid and green methodologies. Microwave-assisted synthesis and metal-free reaction protocols are at the forefront of these efforts, offering significant advantages over traditional methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govmdpi.comresearchgate.net While specific microwave-assisted synthesis of this compound is not extensively documented, the application of microwave technology to the synthesis of related 1,2,4,5-tetrazine derivatives demonstrates its potential and applicability. nih.govmdpi.comresearchgate.netnih.govresearchgate.net

One notable example is the microwave-facilitated synthesis of 3,6-substituted-1,2,4,5-tetrazines from 1,2-dichloromethylene hydrazines and hydrazine monohydrate. nih.gov This method significantly shortens the reaction time from several hours to just 30 minutes, with a notable improvement in reaction yields by about 20% compared to conventional heating. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 3,6-Substituted-1,2,4,5-tetrazines nih.gov

| Entry | Substituent | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Conventional | 24 h | 65 |

| 2 | Phenyl | Microwave | 30 min | 85 |

| 3 | 4-Pyridyl | Conventional | 24 h | 58 |

Data sourced from a study on the synthesis of 3,6-substituted-1,2,4,5-tetrazines. nih.gov

Another relevant microwave-assisted approach involves the solvent-free synthesis of various heterocyclic compounds, including derivatives of 1,2,4-triazine. mdpi.comresearchgate.net For instance, the rapid and efficient synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation highlights the utility of this technique for constructing nitrogen- and sulfur-containing heterocycles. mdpi.comresearchgate.net Such solvent-free, microwave-assisted methods are not only faster but also more environmentally friendly due to the reduction of solvent waste. researchgate.net

The synthesis of various 5-substituted 3-amino-1,2,4-triazoles has also been optimized using microwave heating, achieving maximal yields at elevated temperatures and pressures in a significantly reduced timeframe. mdpi.com These examples strongly suggest that a similar microwave-assisted protocol could be developed for the synthesis of this compound, potentially from thiocarbohydrazide or related precursors, leading to a more efficient and greener synthetic route.

The use of metal catalysts in organic synthesis can lead to product contamination with trace metals, which is a significant concern in medicinal chemistry and materials science. Consequently, there is a growing interest in developing metal-free synthetic methodologies.

A notable metal-free approach for the synthesis of 1,2,4,5-tetrazines involves the use of dichloromethane (B109758) (DCM) as a novel reagent. nih.gov This method provides a facile and efficient route to 3-monosubstituted unsymmetrical 1,2,4,5-tetrazines in excellent yields (up to 75%). nih.gov The reaction mechanism, which involves the unique role of DCM in the tetrazine ring formation, has been investigated using 13C labeling studies. nih.gov While this protocol is for substituted tetrazines rather than the tetrazinane-3,6-dithione core, it represents a significant advancement in the metal-free synthesis of the tetrazine ring system.

In a different approach, the S-induced one-pot synthesis of novel 3,6-unsymmetrically disubstituted-1,2,4,5-tetrazines from aromatic nitriles and hydrazine hydrate under thermal conditions provides another metal-free route. rsc.org This method has been successful in preparing a range of tetrazines with aromatic heterocycle substituents. rsc.org

The synthesis of the parent tetrahydro-1,2,4,5-tetrazine-3,6-dithione itself is typically achieved through the reaction of carbon disulfide with hydrazine, a process that is inherently metal-free. Further derivatization to introduce substituents can also be conducted under metal-free conditions. For example, the alkylation of tetrahydro-1,2,4,5-tetrazine-3,6-dithione with reagents like iodomethane (B122720) proceeds without the need for a metal catalyst. capes.gov.br

Regioselective and Stereoselective Synthesis of Substituted Tetrazinanes

The synthesis of substituted tetrazinanes with specific regiochemistry and stereochemistry is crucial for developing new compounds with tailored properties. However, achieving high selectivity can be challenging.

Regioselectivity:

Regioselectivity in the synthesis of substituted tetrazinanes is a key consideration, particularly when introducing different substituents at the 3- and 6-positions. The synthesis of unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazines often presents challenges, with many methods being suitable only for symmetrical examples. nih.gov

The synthesis of 6-(arylthio)- and 6-[(arylmethyl)thio]-1,2,4,5-tetrazin-3-amines from tetrahydro-1,2,4,5-tetrazine-3,6-dithione provides an example of regioselective substitution. capes.gov.br The process involves the sequential displacement of thioether groups, allowing for the introduction of different amine substituents. capes.gov.br

While specific studies on the regioselective synthesis of the this compound scaffold are limited, research on related heterocyclic systems, such as pyrazoles, offers valuable insights. For instance, highly regioselective syntheses of 1-aryl-3,4,5-substituted pyrazoles have been developed by controlling the reaction conditions, such as the choice of solvent. organic-chemistry.org Aprotic solvents with strong dipole moments have been shown to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org Similar strategies could potentially be applied to control the regioselectivity of reactions involving the 1,2,4,5-tetrazinane ring.

Stereoselectivity:

The stereoselective synthesis of substituted tetrazinanes is an even more complex challenge, as the tetrazinane ring can exist in different conformations, and substituents can introduce chiral centers. There is a notable lack of literature specifically addressing the stereoselective synthesis of this compound derivatives.

General principles of stereoselective synthesis in related heterocyclic systems can provide a conceptual framework. For example, the stereoselective synthesis of substituted 1,4-benzodiazepines has been achieved through palladium-catalyzed cyclization reactions. mdpi.com The stereochemical outcome of these reactions is influenced by the nature of the catalyst and the substrates. mdpi.com

In the absence of direct examples for substituted 1,2,4,5-tetrazinane-3,6-dithiones, the development of stereoselective synthetic methods would likely rely on the use of chiral auxiliaries, chiral catalysts, or stereospecific reactions of pre-functionalized chiral precursors.

Reactivity Profiles and Mechanistic Studies of 1,2,4,5 Tetrazinane 3,6 Dithione

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition Reactions

The IEDDA reaction is a cornerstone of tetrazine chemistry, enabling rapid and selective ligations with a variety of dienophiles. researchgate.net This reaction is distinguished by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (the tetrazine) and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. nih.gov The result is a [4+2] cycloaddition, typically followed by the extrusion of dinitrogen gas to form a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. nih.govsigmaaldrich.com

The kinetics of IEDDA reactions involving 1,2,4,5-tetrazines are profoundly influenced by the nature of the substituents at the 3- and 6-positions of the tetrazine ring. nih.gov Electron-withdrawing groups enhance the electrophilicity of the tetrazine, lowering its LUMO energy and accelerating the reaction rate. nih.govresearchgate.net Conversely, electron-donating groups decrease the reaction rate. nih.gov This principle allows for the fine-tuning of reaction kinetics for specific applications, such as staged labeling, by selecting appropriate substituents. nih.govrsc.org

For instance, the reaction rate of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) with a given dienophile is significantly faster than that of 3,6-diphenyl-1,2,4,5-tetrazine (B188303) due to the strong electron-withdrawing nature of the pyridyl group. nih.gov Studies have demonstrated that by varying substituents, reaction rates can be modulated over a wide range, achieving variations of over 200-fold with the same dienophile. nih.gov The choice of dienophile also plays a crucial role, with strained olefins and alkynes, such as trans-cyclooctene (B1233481) (TCO) and norbornene derivatives, exhibiting exceptionally high reaction rates. nih.govnih.gov

The following table presents a selection of second-order rate constants for the IEDDA reaction between various substituted 1,2,4,5-tetrazines and the dienophile bicyclo[6.1.0]nonyne (BCN) in methanol, illustrating the impact of substituents on reaction kinetics.

Table 1: Second-Order Rate Constants for the Reaction of Substituted 1,2,4,5-Tetrazines with BCN in Methanol

| 3,6-Substituent on 1,2,4,5-Tetrazine (B1199680) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| Di(pyridin-2-yl) | 118 |

| Diphenyl | 3.6 |

| Bis(4-fluorophenyl) | 2.7 |

| Bis(4-methoxyphenyl) | 1.4 |

| Dimethyl | 0.58 |

This table is interactive. You can sort the data by clicking on the column headers.

The regioselectivity of IEDDA reactions with unsymmetrically substituted 1,2,4,5-tetrazines is a critical aspect of their synthetic utility. Generally, the cycloaddition occurs exclusively across the C3 and C6 positions of the tetrazine ring, with no instances of N1/N4 cycloaddition reported. nih.gov The regiochemical outcome can often be predicted by considering the electronic and steric properties of the substituents on both the tetrazine and the dienophile. nih.gov

For unsymmetrical tetrazines, the reaction typically yields a single major regioisomer. nih.gov For example, in the reaction of 3-methylsulfinyl-6-methylthio-1,2,4,5-tetrazine, the cycloaddition proceeds with a high degree of regioselectivity. nih.gov However, unexpected regioselectivity has been observed in some cases, highlighting the complexity of these reactions and the interplay of various factors that control the reaction pathway. nih.gov

Stereochemistry is also a key consideration, particularly when using chiral dienophiles. The IEDDA reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with an optically active enol ether has been shown to proceed effectively to give the corresponding 1,2-diazine with excellent yield and stereocontrol. nih.gov The stereochemical integrity of the dienophile is often maintained in the product, making this reaction valuable for asymmetric synthesis.

Exploration of Bioorthogonal Reactivity

The exceptional reactivity and selectivity of the IEDDA reaction have positioned 1,2,4,5-tetrazines as premier tools in bioorthogonal chemistry. rsc.org These reactions proceed rapidly under physiological conditions without the need for a catalyst, are highly selective, and produce only nitrogen gas as a byproduct, making them ideal for applications in living systems. sigmaaldrich.com

The design of 1,2,4,5-tetrazine-based probes for bioorthogonal conjugation hinges on several key principles. The tetrazine core must be sufficiently reactive to ligate with its target dienophile at low concentrations but also stable enough to persist in a biological environment until the reaction occurs. researchgate.net The substituents on the tetrazine ring are crucial for modulating this balance of reactivity and stability. nih.gov

Furthermore, the tetrazine probe is often functionalized with a reporter molecule, such as a fluorophore or an affinity tag, to enable detection and visualization of the labeled biomolecule. The linker connecting the tetrazine to the reporter group must be carefully chosen to not interfere with the IEDDA reaction or the function of the reporter.

A significant advantage of tetrazine-based bioorthogonal chemistry is the high degree of compatibility and reactivity of these compounds in complex biological milieu. rsc.org The IEDDA reaction is orthogonal to the vast majority of functional groups found in biological systems, ensuring that the tetrazine probe reacts specifically with its intended dienophile-tagged target. sigmaaldrich.com This high degree of orthogonality minimizes off-target reactions and ensures the fidelity of the labeling experiment. The fast kinetics of the reaction allow for efficient labeling even at the low concentrations typically found in biological studies. nih.gov

Electrophilic and Nucleophilic Reaction Pathways

While the IEDDA reaction is the most prominent reactive pathway for 1,2,4,5-tetrazines, the electron-deficient nature of the ring also makes it susceptible to nucleophilic attack. The reaction of 3,6-bis(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine with amines, for instance, results in the nucleophilic substitution of one or both of the pyrazolyl groups. rsc.org This reactivity provides an alternative handle for the functionalization of the tetrazine scaffold.

Conversely, the introduction of strongly electron-donating groups can increase the electron density of the tetrazine ring, potentially enabling reactions with electrophiles, although this is a less explored area of its reactivity. The primary mode of reactivity for 1,2,4,5-tetrazinane-3,6-dithione and its derivatives remains centered on its electron-deficient character and its utility as a powerful diene in IEDDA reactions.

Redox Chemistry and Radical Anion Formation

The redox behavior of the 1,2,4,5-tetrazine core is a defining characteristic of this class of heterocycles, making them potent electron acceptors. This reactivity is central to their utility in various applications, from materials science to bioorthogonal chemistry. The introduction of sulfur-containing substituents at the 3 and 6 positions, as in this compound, significantly modulates these electronic properties.

Detailed research into 1,2,4,5-tetrazine derivatives has established that they undergo reversible one-electron reduction to form stable radical anions. This process is readily observable through techniques such as cyclic voltammetry (CV), which reveals the reduction potentials and the stability of the resulting radical species. The electron-deficient nature of the tetrazine ring facilitates this reduction.

Studies on various 3,6-disubstituted 1,2,4,5-tetrazines demonstrate a strong correlation between the electronic nature of the substituents and the measured reduction potentials. Electron-withdrawing groups make the tetrazine ring more electron-deficient, leading to a less negative reduction potential (i.e., easier reduction). Conversely, electron-donating groups increase the electron density on the ring, resulting in a more negative reduction potential.

In the case of this compound, the molecule exists in a tautomeric equilibrium with 1,6-dihydro-1,2,4,5-tetrazine-3,6-dithiol. The redox chemistry is primarily associated with the oxidized 1,2,4,5-tetrazine form. The sulfur atoms in the thioamide/thiol groups are generally considered to be electron-donating, which would be expected to make the reduction of the tetrazine core more difficult compared to the unsubstituted s-tetrazine.

Upon one-electron reduction, a radical anion is formed where the unpaired electron is delocalized across the tetrazine ring. Electron spin resonance (ESR) studies on related 1,2,4,5-tetrazine radical anions have shown that the spin density is primarily located on the four nitrogen atoms of the ring. The geometry of the tetrazine core is largely preserved upon reduction to the anion radical state.

While specific experimental cyclic voltammetry data for this compound is not extensively reported, data from closely related analogs such as 3,6-bis(methylthio)-1,2,4,5-tetrazine provides valuable insight. For these compounds, quasi-reversible one-electron redox reactions are observed. The stability of the resulting radical anion is a key feature, allowing for its characterization and utilization in further chemical transformations.

The formation of the dianion, through a second reduction step, has also been considered. In some cases, the dianion can be a stable species, particularly when the negative charge can be effectively delocalized by appropriate substituents. For this compound, the corresponding dianion would be 1,2,4,5-tetrazine-3,6-bis(thiolate), C₂N₄S₂²⁻.

The table below summarizes the typical redox behavior observed for substituted 1,2,4,5-tetrazines, providing context for the expected properties of this compound.

| Compound/Derivative Class | Redox Process | Method of Study | Key Findings |

| 3,6-Disubstituted-1,2,4,5-tetrazines | One-electron reduction | Cyclic Voltammetry (CV) | Formation of a stable radical anion. Reduction potential is dependent on the electronic nature of the substituents. |

| 1,2,4,5-Tetrazine Radical Anions | Characterization | Electron Spin Resonance (ESR) | The unpaired electron is primarily delocalized over the four nitrogen atoms of the tetrazine ring. |

| 3,6-Bis(alkylthio)-1,2,4,5-tetrazines | Reversible Reduction | Electrochemical Studies | Exhibit quasi-reversible one-electron redox behavior, indicating the stability of the resulting radical anion. |

Development of Structural Analogues and Derivatives of 1,2,4,5 Tetrazinane 3,6 Dithione

Symmetrically versus Asymmetrically Substituted Tetrazinane Architectures

The substitution pattern on the tetrazine ring dictates its properties and potential applications. Derivatives can be broadly categorized as symmetrically or asymmetrically substituted.

Symmetrically substituted tetrazines , where identical functional groups are present at the 3- and 6-positions, are often more straightforward to synthesize. One-pot procedures starting from commercially available nitriles and hydrazine (B178648) hydrate (B1144303) are generally effective for creating these symmetric structures. nih.gov

Asymmetrically substituted tetrazines , which feature different substituents at the 3- and 6-positions, offer a greater degree of functional tunability. nih.gov This asymmetry is crucial for applications requiring bifunctional molecules, such as in bioorthogonal chemistry where one group might be for targeting and the other for signaling. However, their synthesis is more challenging, as traditional one-pot methods can lead to a mixture of symmetric and unsymmetric products. researchgate.net To overcome this, specific synthetic strategies have been developed. For instance, an efficient, metal-free approach uses dichloromethane (B109758) (DCM) as a novel reagent to produce 3-monosubstituted unsymmetrical 1,2,4,5-tetrazines with yields up to 75%. nih.gov Another method involves the use of thiol-containing catalysts to promote the de novo formation of unsymmetrical tetrazines from nitriles and hydrazine hydrate, achieving gram-scale synthesis with good yields. researchgate.net The development of these synthetic routes has been critical for expanding the accessibility and application of asymmetrically functionalized tetrazines. nih.govresearchgate.net

Incorporation of Aromatic and Heteroaromatic Moieties

Introducing aromatic and heteroaromatic rings as substituents on the tetrazine core significantly influences its electronic, photophysical, and chemical properties.

The incorporation of aromatic groups , such as phenyl rings, is a common strategy. Further functionalization of these aromatic moieties allows for fine-tuning of the molecule's characteristics. For example, adding electron-withdrawing groups like fluorine to a phenyl substituent can alter the reactivity of the tetrazine ring. nih.gov

Heteroaromatic moieties , particularly nitrogen-containing rings like pyridine, have been incorporated to create derivatives with unique functionalities. A prominent example is 3,6-di-2-pyridyl-1,2,4,5-tetrazine (dppt), which is used in the synthesis of metal complexes and as a ligand in supramolecular chemistry. sigmaaldrich.comresearchgate.net The pyridyl groups act as effective metal-coordination sites. Research has also explored the synthesis of 18 different tetrazines unsymmetrically substituted with an aromatic heterocycle at the C3 and C6 positions. rsc.org These compounds were found to exhibit intense fluorescence in the visible region, with properties influenced by substituents on both the tetrazine and the phenyl rings. rsc.org Furthermore, derivatives featuring arylthio substituents, such as 6-(arylthio)- and 6-[(arylmethyl)thio]-1,2,4,5-tetrazin-3-amines, have been synthesized through the alkylation and subsequent oxidation of the parent 1,2,4,5-tetrazinane-3,6-dithione. capes.gov.br

Oligomerization and Polymerization to Advanced Materials

The unique reactivity of the 1,2,4,5-tetrazine (B1199680) ring makes it an excellent candidate for the synthesis of advanced macromolecular materials, including oligomers and polymers. The ability of tetrazines to undergo inverse-electron-demand Diels-Alder (IEDDA) reactions and participate in metal coordination allows for the formation of complex polymer networks and supramolecular structures. researchgate.net

One approach involves using tetrazine derivatives as multifunctional nodes for creating polymer gels. For instance, 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) has been used to create functional supramolecular hydrogels. researchgate.net In this system, bptz units attached to the ends of poly(ethylene glycol) (PEG) chains serve a dual role: they participate in IEDDA reactions for covalent network formation and act as ligands for metal ions like Ni²⁺ and Fe²⁺, inducing gelation through metal-coordination cross-linking. researchgate.net This strategy combines two distinct chemical processes to build novel hybrid materials.

Furthermore, the tetrazine moiety is stable under certain polymerization conditions, such as those used for Suzuki polymerization, which opens up possibilities for creating conjugated polymers incorporating the tetrazine unit directly into the polymer backbone. researchgate.net

Functionalization for Tunable Reactivity and Specific Interactions

A key area of research is the functionalization of the tetrazine ring to precisely control its reactivity and enable specific molecular interactions. This is particularly important for its use in "click chemistry" and bioorthogonal labeling. nih.govnih.gov

The reactivity of the tetrazine ring in IEDDA reactions is highly dependent on the electronic nature of its substituents at the C3 and C6 positions. researchgate.net

Electron-withdrawing groups (e.g., halogens, pyridyl groups) increase the reaction rate of the IEDDA cycloaddition by lowering the energy of the tetrazine's lowest unoccupied molecular orbital (LUMO). However, this increased reactivity can also make the tetrazine more susceptible to degradation in aqueous or nucleophilic environments. researchgate.net

Electron-donating groups (e.g., alkyl or hydroxyl groups) decrease the reaction rate but tend to increase the stability of the tetrazine derivative. researchgate.net

This relationship allows for the rational design of tetrazines with tailored reaction kinetics. By systematically varying the substituents, the cycloaddition rate can be tuned over several orders of magnitude. nih.gov This tunability is critical for applications like staged labeling, where different targets are labeled sequentially by using tetrazines with distinct reaction rates. nih.gov

Functionalization also enables specific non-covalent interactions. The introduction of 3-bromo-1,2,4,5-tetrazine (B6174517) derivatives provides a versatile platform for late-stage functionalization through nucleophilic aromatic substitution, allowing for the easy attachment of various chemical handles. researchgate.net As mentioned previously, incorporating chelating moieties like pyridyl groups allows the tetrazine derivative to act as a ligand for metal ions, a property leveraged in the creation of sensors and functional materials. researchgate.netresearchgate.net

The table below summarizes research findings on the reactivity of various substituted tetrazines in IEDDA reactions.

| Tetrazine Substituent (R) | Dienophile | Reaction Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 3,6-bis(phenyl) | Norbornene | 3.6 | nih.gov |

| 3,6-bis(4-fluorophenyl) | Norbornene | 2.7 | nih.gov |

| 3-methyl-6-phenyl | Norbornene | 0.28 | nih.gov |

| 3,6-bis(2-pyridyl) | Norbornene | 430 | nih.gov |

| 3-phenyl-6-(2-pyridyl) | Norbornene | 62 | nih.gov |

Computational and Theoretical Investigations of 1,2,4,5 Tetrazinane 3,6 Dithione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 1,2,4,5-tetrazinane-3,6-dithione, DFT calculations could provide insights into its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. Such studies are fundamental to understanding its chemical behavior.

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations could then determine key electronic parameters.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Indicates electron-donating ability; relevant for oxidation potential and reactions with electrophiles. |

| LUMO Energy | (Value) eV | Indicates electron-accepting ability; relevant for reduction potential and reactions with nucleophiles. |

| HOMO-LUMO Gap | (Value) eV | Relates to chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity. |

| Dipole Moment | (Value) Debye | Provides insight into the molecule's polarity and solubility. |

| Mulliken Atomic Charges | (Values for C, N, H, S) | Reveals the partial charges on each atom, highlighting potential sites for electrophilic or nucleophilic attack. |

Note: The values in this table are for illustrative purposes and would need to be determined by actual DFT calculations.

Analysis of Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions is crucial for understanding the solid-state structure, crystal packing, and biological interactions of a molecule. For this compound, the presence of nitrogen and sulfur atoms suggests the potential for various non-covalent interactions, including hydrogen bonds (N-H···S or N-H···N), van der Waals forces, and potentially chalcogen bonds involving the sulfur atoms.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the Hirshfeld surface can be used to visualize and quantify these interactions. While specific studies on this compound are lacking, research on other heterocyclic compounds demonstrates the power of these techniques. For example, studies on halogenated pyridinium (B92312) salts have utilized these methods to characterize strong non-covalent interactions, including halogen bonds and anion-π interactions, which are critical for their supramolecular assembly. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and dynamic behavior of this compound in different environments (e.g., in solution or in a biological system). The tetrazinane ring can adopt various conformations, such as chair, boat, or twist-boat, and MD simulations can reveal the relative energies and populations of these conformers.

Understanding the conformational preferences is essential as it can significantly influence the molecule's reactivity and its ability to bind to a biological target. The force fields used in MD simulations would need to be carefully parameterized to accurately describe the interactions involving the sulfur and nitrogen atoms.

Predictive Modeling of Reaction Pathways and Product Selectivity

Computational chemistry can be used to model potential reaction pathways for the synthesis and derivatization of this compound. By calculating the energies of reactants, transition states, and products, it is possible to predict the most likely reaction mechanisms and to understand the factors that control product selectivity.

For example, in the context of cycloaddition reactions, which are characteristic of the related 1,2,4,5-tetrazine (B1199680) core, computational studies have been instrumental in explaining the observed regioselectivity and stereoselectivity. Similar investigations on this compound could guide synthetic efforts and the design of new derivatives with desired properties.

Virtual Screening and Molecular Docking Applications

Given the interest in tetrazine-containing compounds for medicinal chemistry, virtual screening and molecular docking are highly relevant computational techniques. ontosight.ai These methods can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with specific biological targets, such as enzymes or receptors.

In a typical molecular docking study, the three-dimensional structure of the target protein is used as a receptor, and a library of small molecules, including derivatives of this compound, are "docked" into the active site. The results are scored based on the predicted binding energy, allowing for the identification of potential lead compounds for further experimental investigation. While no specific docking studies on this compound have been reported, the general methodology has been successfully applied to a wide range of heterocyclic compounds in drug discovery programs. nih.govugm.ac.idnih.gov

Advanced Material and Biological Applications of 1,2,4,5 Tetrazinane 3,6 Dithione

Molecular Probes and Labeling Agents for Chemical Biology

The 1,2,4,5-tetrazine (B1199680) moiety is a versatile tool in chemical biology, primarily due to its predictable and highly efficient reactivity in bioorthogonal reactions. This has led to the development of sophisticated probes and labeling agents for studying biological systems in their native environments.

Development of Fluorogenic Probes

A significant application of 1,2,4,5-tetrazine derivatives is in the design of fluorogenic probes, which are molecules that exhibit a substantial increase in fluorescence upon reacting with a specific target. rsc.org The tetrazine ring often functions as an effective fluorescence quencher for a tethered fluorophore. nih.gov This quenching is relieved when the tetrazine undergoes a reaction, such as a cycloaddition, leading to a "turn-on" fluorescent signal. rsc.org This mechanism is highly advantageous for reducing background signals in complex biological imaging experiments. researchgate.net

Researchers have successfully developed activity-based sensing probes by modularly tethering the 1,2,4,5-tetrazine trigger to various fluorophores. nih.gov This strategy allows for tuning the probe's sensitivity and emission color. nih.gov One notable application is the creation of probes that provide an ultra-specific and highly fluorogenic response to superoxide (B77818) (O₂·⁻), a key reactive oxygen species in cells. nih.govnih.gov These probes have enabled multiplexed imaging of superoxide levels with high spatial resolution within different cellular organelles. nih.govnih.gov

The fluorogenic property can be triggered by the inverse-electron-demand Diels-Alder (IEDDA) reaction, where the tetrazine reacts with a strained alkene or alkyne. rsc.org A series of near-infrared (NIR) fluorogenic probes has been synthesized by integrating 1,2,4,5-tetrazine with BF₂-azadipyrromethene (NIR-AZA) dyes. rsc.org These probes show a dramatic increase in fluorescence—up to 48-fold—upon reaction with a strained alkyne, a property demonstrated in real-time within a continuous flow micro-reactor. rsc.org

Table 1: Examples of 1,2,4,5-Tetrazine-Based Fluorogenic Probes

| Probe Class | Fluorophore | Target/Activator | Key Feature | Reference |

|---|---|---|---|---|

| Superoxide Sensors | Various (tunable emission) | Superoxide (O₂·⁻) | Ultra-specific and ultra-fluorogenic response to a key ROS. | nih.gov, nih.gov |

| NIR-AZA Probes | BF₂-azadipyrromethene | Strained Alkynes (via IEDDA) | High fluorescence enhancement (up to 48-fold) in the NIR spectrum. | rsc.org |

| General Bioimaging | Various (Green to Far-Red) | Dienophiles (e.g., TCO) | Palette of dyes covering the full visible spectrum for bioorthogonal labeling. | researchgate.net |

Pre-Targeted Labeling Methodologies for Biomolecules

Pre-targeted labeling is a powerful strategy that separates the targeting of a biomolecule from the delivery of the imaging or therapeutic agent. The IEDDA reaction between a 1,2,4,5-tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is exceptionally well-suited for this purpose due to its incredibly fast reaction kinetics and high specificity. nih.govresearchgate.netsemanticscholar.org This reaction can proceed efficiently at physiological temperatures without interfering with biological processes. nih.govresearchgate.net

The methodology involves two steps. First, a biomolecule of interest (e.g., a cancer cell surface receptor) is labeled with a dienophile-modified targeting vector, such as an antibody conjugated to TCO. researchgate.net After this conjugate has bound to its target and any unbound conjugate has cleared from the system, a small, radiolabeled or fluorescently-tagged tetrazine molecule is administered. semanticscholar.org This tetrazine rapidly circulates and undergoes a specific "click" reaction with the TCO, concentrating the label at the target site. researchgate.net

This approach has been successfully used for the pre-targeted labeling of live human breast cancer cells. nih.govresearchgate.net Researchers have demonstrated that even tetrazine derivatives with slower kinetics can still be practical cycloaddition partners for TCO in bioorthogonal applications. nih.gov By altering the substituents on the tetrazine ring, the reaction rates can be tuned over a wide range, allowing for the possibility of sequential and selective labeling experiments. researchgate.netrsc.org For instance, electron-withdrawing substituents tend to increase the reaction rate. researchgate.net The reaction between some tetrazine derivatives and TCO can achieve rates of approximately 6,000 M⁻¹s⁻¹ in serum at 37°C, showcasing its remarkable efficiency for in vivo applications. researchgate.net

Components in Advanced Materials Science

The distinct electronic structure of the 1,2,4,5-tetrazine ring makes it a valuable building block for a new generation of advanced materials with tailored photo- and electroactive properties.

Photo- and Electroactive Systems

Derivatives of 1,2,4,5-tetrazine are increasingly incorporated into photo- and electroactive materials due to their unique set of chemical, photophysical, and redox properties. bohrium.com The tetrazine ring is a strong electron acceptor, a characteristic that is highly desirable in many materials science applications. researchgate.net Furthermore, the ring system exhibits low-energy n→π electronic transitions, which are valuable for developing materials that interact with light, particularly in the field of optoelectronics. researchgate.net Synthetic approaches to various 3,6-disubstituted-1,2,4,5-tetrazine systems have been extensively reviewed, highlighting their potential for practical applications. bohrium.com These properties make tetrazine-based systems ideal candidates for designing functional materials for use in electronics and photonics. bohrium.com

Application in Organic Electronics and Optical Devices

The favorable electronic properties of tetrazines have led to their use in organic electronic and optical devices, including luminescent elements and photoelectric conversion elements. rsc.org A key strategy involves creating conjugated polymers that incorporate the tetrazine unit into their backbone. researchgate.net

For example, researchers have synthesized an alternating tetrazine-quaterthiophene copolymer (PTz4T-2OD). researchgate.net This was achieved by copolymerizing a tetrazine monomer, 3,6-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-1,2,4,5-tetrazine, with a bithiophene monomer. researchgate.net The resulting polymer demonstrated good solubility, a deep HOMO energy level, and a relatively small optical band gap, all of which are important characteristics for organic electronic materials. researchgate.net

Table 2: Properties of a Tetrazine-Based Conjugated Polymer

| Polymer | Optical Band Gap (eV) | HOMO Energy Level (eV) | Key Feature | Reference |

|---|---|---|---|---|

| PTz4T-2OD | 1.8 | -5.58 | Strong electron-accepting tetrazine unit combined with thiophene (B33073) rings. | researchgate.net |

Energetic Materials Design and Formulation

The high nitrogen content inherent in the 1,2,4,5-tetrazine ring makes its derivatives of significant interest as high-nitrogen energetic materials. researchgate.net These materials are sought after for their potential to release large amounts of energy, primarily through the formation of stable dinitrogen (N₂) gas upon decomposition.

Tetrazine-based energetic materials are noted for several desirable properties, including high density, good thermal stability, and remarkable insensitivity to electrostatic discharge, friction, and impact. researchgate.net The stability and reactivity of derivatives like 3,6-diphenyl-1,2,4,5-tetrazine (B188303) make them excellent candidates for the development of high-performance energetic materials. chemimpex.com

Combustion studies have shown that many tetrazine compounds are low-volatility substances with high burning surface temperatures, which suggests a condensed-phase combustion mechanism. researchgate.net A challenge in their design is that the lack or low content of oxygen in many tetrazine derivatives can result in the formation of high-enthalpy combustion products, preventing the full release of the energy stored in the material. researchgate.net Therefore, a key area of research is the design of tetrazine molecules that contain both high-nitrogen content for gas generation and sufficient oxidizing groups to ensure more complete and efficient energy release. deepdyve.com

Utility in Catalysis and Synthesis

The reactivity of the 1,2,4,5-tetrazine core, particularly its involvement in cycloaddition reactions, positions it as a valuable tool in modern organic synthesis.

While direct applications of 1,2,4,5-tetrazinane-3,6-dithione as a scaffold in the total synthesis of natural products are not yet widely documented, the foundational 1,2,4,5-tetrazine ring system is a recognized building block for constructing complex nitrogen-containing heterocycles. chempedia.infojournals.co.zaacs.org These heterocyclic motifs are prevalent in a vast array of natural products, including alkaloids and other bioactive compounds. chempedia.inforesearchgate.netnih.gov

The key to the synthetic utility of tetrazines lies in their ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions. chempedia.inforesearchgate.netsigmaaldrich.comnih.gov In these reactions, the electron-deficient tetrazine acts as a diene, reacting with an electron-rich dienophile to form a new heterocyclic ring. This powerful transformation allows for the efficient construction of pyridazine (B1198779) and other nitrogen-containing ring systems that are core components of many natural products. researchgate.netsigmaaldrich.com For instance, 1,2,4,5-tetrazine-3,6-dicarboxylate has been utilized in the total synthesis of natural products like ningalin D and purpurone. sigmaaldrich.com

The dithiocarbonyl groups in this compound could potentially be leveraged for further functionalization, offering a handle for introducing additional complexity into a molecule. The exploration of this specific dithione derivative as a scaffold could open new avenues for the synthesis of novel, biologically active compounds. The general strategy of using tetrazine derivatives as building blocks is a promising area of research for accessing complex molecular architectures. acs.orgresearchgate.netnih.govnih.gov

A significant and rapidly developing application of tetrazine derivatives is in "click-to-release" systems for the controlled activation of molecules, particularly in the context of drug delivery. nih.govacs.orgresearchgate.netresearchgate.net This technology is centered around the highly efficient and bioorthogonal inverse electron demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile, most notably trans-cyclooctene (TCO). nih.govacs.orgacs.orgresearchgate.netiris-biotech.de

The fundamental principle involves attaching a molecule of interest (e.g., a drug) to a TCO molecule through a linker that is designed to be self-immolative. This "caged" molecule is inactive until it encounters a tetrazine. The IEDDA reaction between the tetrazine and the TCO triggers a cascade of electronic rearrangements within the resulting dihydropyridazine (B8628806) intermediate, leading to the cleavage of the linker and the release of the active molecule. nih.govacs.org The reaction is highly specific and can proceed rapidly under physiological conditions, making it ideal for in vivo applications. nih.govresearchgate.netnih.govnih.gov

This "click-to-release" strategy offers precise spatial and temporal control over drug activation. For instance, a non-toxic, caged prodrug can be administered systemically, and its activation can be triggered at a specific site, such as a tumor, by the local administration of a tetrazine. nih.govresearchgate.net This approach has the potential to significantly reduce the off-target toxicity associated with many potent chemotherapeutic agents. nih.govresearchgate.net The versatility of this system allows for the release of a wide range of functional groups, including amines, alcohols, and carboxylic acids. nih.gov

The reactivity and stability of the tetrazine component are crucial for the efficiency of the release system. Research has focused on synthesizing various tetrazine derivatives with tuned electronic properties to optimize reaction kinetics and stability in biological environments. researchgate.netnih.govnih.gov While this compound itself has not been extensively studied in this context, its core structure is amenable to the types of modifications necessary for creating effective click-to-release agents.

Table 1: Key Components and Characteristics of Tetrazine-Based Click-to-Release Systems

| Component | Function | Key Characteristics |

|---|---|---|

| 1,2,4,5-Tetrazine | The "trigger" for the release | Electron-deficient diene, bioorthogonal reactivity, tunable kinetics |

| trans-Cyclooctene (TCO) | The "cage" for the payload | Strained dienophile, stable until reaction with tetrazine |

| Payload | The molecule to be released | Drug, fluorescent probe, or other bioactive molecule |

| Linker | Connects payload to TCO | Self-immolative upon IEDDA reaction |

Froth Flotation Reagents (Drawing on Analogous Structures)

Froth flotation is a widely used process in the mining industry to separate valuable minerals from gangue (unwanted rock). wikipedia.org The process relies on the selective attachment of mineral particles to air bubbles, which then rise to the surface to form a froth that can be collected. This selectivity is achieved through the use of chemical reagents, primarily collectors, which adsorb onto the surface of the target mineral, rendering it hydrophobic. wikipedia.org

The chemical structure of this compound, specifically the presence of two thiocarbonyl (C=S) groups, suggests its potential as a collector in froth flotation, particularly for sulfide (B99878) ores. This is based on the well-established use of other thiol-based collectors, such as xanthates and dithiocarbamates, which are the workhorses of sulfide mineral flotation. journals.co.zasaimm.co.zachemrxiv.orgcore.ac.ukausimm.com

Xanthates (ROCS₂⁻) and dithiocarbamates (R₂NCS₂⁻) are anionic collectors that effectively render sulfide minerals like those of copper, lead, and zinc hydrophobic. journals.co.zasaimm.co.zacore.ac.ukualberta.caresearchgate.netgoogle.comgoogle.com The sulfur atoms in these collectors have a strong affinity for metal ions on the mineral surface, leading to the formation of a stable, hydrophobic layer. The mechanism of adsorption is often a combination of chemisorption and the formation of metal-thiolate compounds on the mineral surface. journals.co.za

The dithiocarbonyl functional groups in this compound are structurally analogous to the active groups in xanthates and dithiocarbamates. It is therefore hypothesized that this compound could function as a collector by a similar mechanism. The two dithione groups could potentially chelate with metal ions on the mineral surface, forming a stable, hydrophobic coating that promotes attachment to air bubbles.

The relative effectiveness of different thiol collectors depends on factors such as the length of the hydrocarbon chain and the nature of the heteroatom (oxygen in xanthates, nitrogen in dithiocarbamates). journals.co.zasaimm.co.zaresearchgate.net Dithiocarbamates are often considered more powerful and selective collectors than xanthates for certain minerals and can be effective over a wider pH range. journals.co.zasaimm.co.za The presence of four nitrogen atoms in the tetrazinane ring of this compound could influence its selectivity and collecting power in ways that differ from traditional thiol collectors. Further research is needed to evaluate the performance of this specific compound as a froth flotation reagent.

Table 2: Comparison of Thiol-Based Flotation Collectors

| Collector Type | General Formula | Key Structural Feature | Common Applications |

|---|---|---|---|

| Xanthates | ROCS₂⁻ | O-alkyldithiocarbonate | Flotation of sulfide ores (Cu, Pb, Zn) researchgate.netcore.ac.uk |

| Dithiocarbamates | R₂NCS₂⁻ | N,N-dialkyldithiocarbamate | Flotation of sulfide ores, often with higher selectivity than xanthates saimm.co.zaualberta.cagoogle.comgoogle.comresearchgate.net |

| This compound | C₂H₄N₄S₂ | Cyclic dithiocarbonyl compound | Potential collector for sulfide ores (by analogy) |

Future Directions and Emerging Research Avenues for 1,2,4,5 Tetrazinane 3,6 Dithione

Innovations in Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes to 1,2,4,5-tetrazinane-3,6-dithione is a critical first step in unlocking its potential. Current synthetic methodologies for related heterocyclic compounds often rely on harsh reagents and generate significant chemical waste. Future research should prioritize the development of green synthetic protocols.

Key areas of focus for sustainable synthesis include:

Catalytic Approaches: The exploration of novel catalysts, including biocatalysts and earth-abundant metal catalysts, could enable milder reaction conditions and higher atom economy.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to improved yields and purity while minimizing waste.

Renewable Starting Materials: Investigating the synthesis of this compound from biomass-derived precursors would significantly enhance its sustainability profile.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced environmental impact | Enzyme discovery and engineering for C-N and C-S bond formation |

| Mechanochemistry | Solvent-free or low-solvent conditions, enhanced reaction rates | High-throughput screening of reaction conditions and catalysts |

| Photoredox Catalysis | Use of visible light as a renewable energy source | Development of novel photosensitizers for efficient bond formation |

Discovery of Unprecedented Reactivity Paradigms

The presence of two thione groups and a saturated tetrazinane core suggests that this compound may exhibit unique and unexplored reactivity. A thorough investigation of its chemical behavior is essential to uncover novel reaction pathways and synthetic applications.

Future research in this area should investigate:

Coordination Chemistry: The sulfur atoms of the thione groups are expected to be excellent ligands for a variety of metal ions. The synthesis and characterization of coordination complexes could lead to new catalysts, sensors, and functional materials.

Redox Chemistry: The tetrazinane ring may undergo oxidation to the corresponding aromatic 1,2,4,5-tetrazine (B1199680), a class of compounds known for their applications in bioorthogonal chemistry. Understanding and controlling this redox behavior is a key research objective.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the tetrazinane ring could undergo cleavage or rearrangement to form other valuable heterocyclic structures.

Integration into Hybrid Material Systems

The unique properties of this compound make it an attractive building block for the creation of advanced hybrid materials with tailored functionalities.

Emerging research avenues in this domain include:

Polymer Chemistry: Incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, refractive index, or metal-binding capabilities.

Metal-Organic Frameworks (MOFs): The dithione's coordinating ability could be exploited to construct novel MOFs with applications in gas storage, separation, and catalysis.

Nanoparticle Functionalization: Covalent attachment of this compound to the surface of nanoparticles could impart new properties and facilitate their use in electronics, sensing, and biomedical applications.

Advancements in Targeted Therapeutic and Diagnostic Modalities

Sulfur-containing heterocycles are prevalent in a wide range of pharmaceuticals, and this compound represents a novel scaffold for drug discovery. nih.govnih.gov Its potential in therapeutic and diagnostic applications warrants significant investigation.

Future research should focus on:

Medicinal Chemistry: The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents with activity against a range of diseases. The unique chemical properties of sulfur can contribute to improved pharmacokinetic and pharmacodynamic profiles. nih.gov

Bioorthogonal Chemistry: As a precursor to 1,2,4,5-tetrazines, this compound could be a valuable tool in bioorthogonal "click" chemistry for labeling and tracking biomolecules in living systems. nih.gov

Imaging Probes: The development of fluorescent or radioactive derivatives of this compound could enable new diagnostic imaging modalities for the early detection and monitoring of diseases.

Synergistic Approaches Combining Experimental and Computational Chemistry

A close collaboration between experimental and computational chemists will be crucial to accelerate the exploration of this compound. Computational studies can provide valuable insights into the molecule's properties and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.

Key areas for synergistic research include:

Predictive Modeling: Density functional theory (DFT) and other computational methods can be used to predict the geometric and electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. cdnsciencepub.com

Reaction Mechanism Elucidation: Computational studies can help to elucidate the mechanisms of novel reactions involving this compound, providing a deeper understanding of its chemical behavior.

Virtual Screening: In silico screening of virtual libraries of this compound derivatives can identify promising candidates for specific applications, such as drug discovery or materials science, thereby prioritizing synthetic efforts.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational frequencies, and electronic properties. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra and investigation of excited-state properties. |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different environments, such as in solution or integrated into materials. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or interactions with biological macromolecules. |

Q & A

Q. What are the optimal synthetic routes for 1,2,4,5-tetrazinane-3,6-dithione, and how do reaction conditions influence yield?

The synthesis of 1,2,4,5-tetrazinane derivatives typically involves condensation reactions. For example, 1,3,5-triazinane-2,4-dithiones can be synthesized by reacting 1-arylthioureas with aliphatic carboxylic acids using FeCl₃·6H₂O as a catalyst under mild conditions (80°C). The choice of catalyst is critical: Brønsted acids (e.g., PTSA) yield <10%, while FeCl₃ improves yields to ~50% by facilitating cyclization . For tetrazinane-dithiones specifically, nucleophilic substitution using precursors like 3,6-bis(3,5-dimethylpyrazol)-1,2,4,5-tetrazine (BDT) with hydrazine is effective, achieving >95% purity under optimized conditions (reflux in ethanol, 24 hours) .

Q. How can the crystal structure of 1,2,4,5-tetrazinane derivatives be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 3,3,6,6-tetrakis(hydroxymethyl)uracil (a tetrazinane analog) was resolved at 296 K, revealing a chair conformation for the tetrazinane ring with axial imino hydrogens. Hydrogen bonding (O–H⋯O, N–H⋯O) forms a 3D network, confirmed by R factor = 0.042 . SC-XRD parameters (data-to-parameter ratio >37) ensure reliability.

Q. What analytical techniques are used to confirm the purity and structure of tetrazinane-dithiones?

Combined spectroscopic and chromatographic methods are essential:

- IR/NMR : Detect functional groups (e.g., S=O at ~1250 cm⁻¹ in IR; NH peaks at δ 8–10 ppm in ¹H NMR).

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₂H₆N₈ at m/z 142.12) .

- Elemental analysis : Validate stoichiometry (e.g., C: 16.9%, H: 4.2%, N: 78.9% for C₂H₆N₈) .

- HPLC : Purity >98% is achievable with C18 columns and methanol/water mobile phases .

Advanced Research Questions

Q. How do substituents on the tetrazinane ring affect thermodynamic stability and reactivity?

Substituents like –CF₃, –NO₂, or –NH₂ significantly alter stability and detonation performance. For instance, adding –NO₂ to 1,2,4,5-tetraoxane analogs increases density (1.85–1.92 g/cm³) and detonation velocity (8.5–9.0 km/s) but reduces impact sensitivity (IS >15 J). Computational studies (DFT at 6-311G(d,p)) show electron-withdrawing groups stabilize the ring via resonance, while bulky groups increase steric strain .

Q. What mechanistic pathways govern nucleophilic substitution in tetrazinane-dithione derivatives?

In reactions with hydrazine, the 3,6-positions of BDT undergo SNAr (nucleophilic aromatic substitution). Kinetic studies reveal pseudo-first-order dependence on hydrazine concentration, with activation energy ~45 kJ/mol. The reaction proceeds via a Meisenheimer intermediate, confirmed by trapping experiments with D₂O (deuterium incorporation at NH positions) . Competing pathways (e.g., ring-opening) are suppressed in polar aprotic solvents (DMF > ethanol) .

Q. Can tetrazinane-dithiones serve as precursors for high-energy materials (HEMs)?

Yes. Derivatives like 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) exhibit high nitrogen content (78.9%) and enthalpy of formation (ΔHƒ ≈ 450 kJ/mol). Oxidation with H₂O₂/HCOOH yields 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂), which has superior detonation pressure (P ≈ 35 GPa) vs. RDX (34 GPa) . Safety parameters (IS >20 J, FS >360 N) make them viable for insensitive munitions .

Q. How do hydrogen-bonding networks influence the solid-state properties of tetrazinane-dithiones?

SC-XRD data show that O–H⋯N and N–H⋯O interactions in 3,3,6,6-tetrakis(hydroxymethyl)uracil form a 3D lattice, increasing thermal stability (decomposition >250°C). Hirshfeld surface analysis indicates 40% contribution from H-bonding, correlating with low solubility in nonpolar solvents . Modifying substituents (e.g., –OH to –OCH₃) disrupts these networks, reducing melting points by ~50°C .

Q. What challenges arise in scaling up tetrazinane-dithione synthesis, and how can they be mitigated?

Key challenges include:

- Exothermicity : Reactions with hydrazine require controlled addition (dropwise, <5°C) to prevent runaway .

- Purification : Column chromatography is impractical at scale; recrystallization from DMSO/H₂O improves yield to >90% .

- Byproducts : Trace dimethylpyrazole (from BDT precursor) can be removed via activated carbon filtration .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for tetrazinane-dithiones?

Discrepancies often stem from solvent purity or catalyst loading. For example, FeCl₃·6H₂O must be anhydrous (<0.1% H₂O) to achieve 50% yield in thiourea-acid coupling . Replicating protocols with strict inert conditions (N₂ atmosphere, molecular sieves) minimizes variability .

Q. What computational methods best predict tetrazinane-dithione reactivity?

DFT (B3LYP/6-311G(d,p)) accurately models reaction pathways, including transition states (e.g., ΔG‡ for SNAr ≈ 85 kJ/mol). MD simulations (AMBER force field) predict solubility trends in binary solvent systems (e.g., DMSO/EtOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.